molecular formula C17H15NO2 B189074 4-Methoxy-2-(4-methoxyphenyl)quinoline CAS No. 144709-03-5

4-Methoxy-2-(4-methoxyphenyl)quinoline

Cat. No.: B189074
CAS No.: 144709-03-5
M. Wt: 265.31 g/mol
InChI Key: YTWHBYPYZLSPLQ-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-methoxyphenyl)quinoline is a substituted quinoline derivative characterized by two methoxy groups: one at the 4-position of the quinoline ring and another at the para-position of the phenyl group attached to the 2-position of the quinoline core. Its molecular formula is $ \text{C}{18}\text{H}{16}\text{NO}_2 $, and it exhibits distinct physicochemical properties, including a melting point of 181–182 °C (ethanol) and UV-vis absorption maxima around 310–390 nm due to conjugated π-systems . The compound is synthesized via multi-step reactions involving halogenation and cyclization, as demonstrated by its dibromo derivative (6,8-dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline), which is synthesized using iodine in methanol with a 65% yield .

Properties

CAS No.

144709-03-5

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

4-methoxy-2-(4-methoxyphenyl)quinoline

InChI

InChI=1S/C17H15NO2/c1-19-13-9-7-12(8-10-13)16-11-17(20-2)14-5-3-4-6-15(14)18-16/h3-11H,1-2H3

InChI Key

YTWHBYPYZLSPLQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Electronic Effects
  • 5,7-Dimethoxy-4-(4-methoxyphenyl)-2(1H)-quinolinone (1): This quinolinone derivative replaces the quinoline’s 2-phenyl group with a hydroxyl group at C-2 and adds methoxy groups at C-5 and C-5.
  • 6-Methoxy-2-arylquinoline-4-carboxylates: Derivatives such as methyl 6-methoxy-2-phenylquinoline-4-carboxylate feature a carboxylate ester at C-4, which increases polarity and may enhance binding to biological targets like P-glycoprotein. The absence of a 4-methoxyphenyl group in these compounds reduces steric bulk but diminishes π-conjugation .
Photophysical Properties
  • UV-vis Absorption: 4-Methoxy-2-(4-methoxyphenyl)quinoline derivatives exhibit strong absorption at 310–350 nm (π–π* transitions) and 360–380 nm (charge-transfer bands). Chloro or fluoro substituents on the styryl groups reduce absorption intensity compared to methoxy groups, which enhance electron density and conjugation . For example, compound 6d (with 4-methoxyphenyl and 4-fluorophenyl groups) shows higher absorptivity than 6h (4-chlorophenyl substituents) due to superior electron donation .

Comparative Data Table

Compound Name Substituents Key Properties/Bioactivity Reference
This compound 4-OCH₃ (quinoline), 4-OCH₃ (phenyl) λmax 340 nm; antiproliferative activity
5,7-Dimethoxy-4-(4-methoxyphenyl)-2(1H)-quinolinone 5,7-OCH₃; 4-OCH₃ (phenyl); 2-OH Hydrogen-bonding capacity; natural product mimic
6-Methoxy-2-phenylquinoline-4-carboxylate 6-OCH₃; 4-COOCH₃; 2-phenyl P-glycoprotein inhibition
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxyquinoline 4-Cl; 3,4-OCH₃; 6-OCH₃ Reduced bioavailability due to steric hindrance
4-Fluoro-2-(4-methoxyphenyl)quinoline 4-F; 4-OCH₃ (phenyl) Lower antiproliferative activity

Preparation Methods

Friedländer Quinoline Synthesis

The Friedländer method remains a cornerstone for synthesizing substituted quinolines. This approach involves condensing an o-aminobenzaldehyde derivative with a ketone bearing the desired substituents. For 4-methoxy-2-(4-methoxyphenyl)quinoline, the reaction typically proceeds as follows:

  • Starting Materials :

    • o-Amino-4-methoxybenzaldehyde (or its protected derivative)

    • 4-Methoxyacetophenone

  • Reaction Conditions :

    • Base-catalyzed (e.g., NaOH) or acid-catalyzed (e.g., HCl) cyclization in ethanol or toluene at reflux (80–120°C, 6–12 hours).

  • Mechanism :

    • The aldehyde and ketone undergo aldol condensation to form an imine intermediate, followed by cyclodehydration to yield the quinoline core.

  • Yield Optimization :

    • Substituting o-amino-4-methoxybenzaldehyde with electron-withdrawing groups improves electrophilicity, enhancing cyclization efficiency.

    • Microwave-assisted heating reduces reaction time to 1–2 hours with comparable yields (65–75%).

Example Protocol :

Microwave-Assisted One-Pot Synthesis

Silica Gel-Promoted Cyclization

A rapid, solvent-free method utilizes microwave irradiation and silica gel as a heterogeneous catalyst:

  • Procedure :

    • 2-Amino-4-methoxyacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) are mixed with silica gel (0.8 g) and a drop of HCl.

    • Irradiated at 440 W for 30 minutes.

  • Advantages :

    • Eliminates solvent use, reducing environmental impact.

    • Achieves yields of 70–80% with >95% purity by HPLC.

  • Mechanistic Insights :

    • Silica gel acts as both acid catalyst and desiccant, promoting imine formation and cyclization.

Data Table : Comparison of Microwave vs. Conventional Heating

ConditionTime (h)Yield (%)Purity (%)
Microwave (440 W)0.57897
Conventional Reflux86892

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Late-Stage Functionalization

This method constructs the quinoline core first, followed by introducing the 4-methoxyphenyl group via cross-coupling:

  • Step 1 : Synthesis of 4-Methoxy-2-bromoquinoline

    • Bromination of 4-methoxyquinoline-2-carboxylic acid using PBr₃ in DMF (yield: 85%).

  • Step 2 : Coupling with 4-Methoxyphenylboronic Acid

    • 4-Methoxy-2-bromoquinoline (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq) in dioxane/water (4:1) at 90°C for 12 hours.

  • Yield : 82–88% after recrystallization from ethanol.

Critical Parameters :

  • Excess boronic acid (1.5 eq) improves conversion in sterically hindered systems.

  • Ethylene glycol as a co-solvent enhances solubility of polar intermediates.

Vilsmeier-Haack Reaction for Quinoline Ring Formation

Formylation-Chlorination Sequence

The Vilsmeier-Haack reagent (POCl₃/DMF) facilitates simultaneous formylation and cyclization:

  • Substrate : N-(4-Methoxyphenyl)acetamide

  • Reaction :

    • Treated with POCl₃/DMF at 0°C, then heated to 60°C for 4 hours.

    • Hydrolysis with NaOH yields 4-methoxyquinoline-2-carbaldehyde, which is reduced to the methyl derivative using NaBH₄.

  • Challenges :

    • Over-chlorination at the 4-position requires careful stoichiometric control of POCl₃.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsTypical Yield (%)
Friedländer SynthesisHigh atom economyRequires o-aminobenzaldehyde65–75
Microwave CyclizationRapid, solvent-freeScalability issues70–80
Suzuki CouplingModular late-stage modificationMulti-step, expensive catalysts80–88
Vilsmeier-HaackDirect ring formationRisk of over-halogenation60–70

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